molecular formula C34H69N3O3 B12601349 3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name) CAS No. 917572-69-1

3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)

Cat. No.: B12601349
CAS No.: 917572-69-1
M. Wt: 567.9 g/mol
InChI Key: BOBBSTWGFYKBMJ-UHFFFAOYSA-N
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Description

3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) is a synthetic lipid compound. It is a colorless oily material that has attracted attention for its role in various scientific and industrial applications. This compound is known for its ability to form lipid nanoparticles, which are crucial in the delivery of nucleic acids such as mRNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent. The reaction conditions typically involve:

    Reactants: 4-aminobutanol and lipid aldehyde

    Reducing Agent: Sodium triacetoxyborohydride

    Solvent: Often an organic solvent like methanol or ethanol

    Temperature: Room temperature to slightly elevated temperatures

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery systems.

    Biology: Facilitates the delivery of nucleic acids into cells, enhancing gene expression studies.

    Medicine: Integral component in mRNA vaccines, aiding in the delivery and stability of mRNA.

    Industry: Used in the formulation of various cosmetic and pharmaceutical products due to its emulsifying properties.

Mechanism of Action

The mechanism by which 3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) exerts its effects involves the formation of lipid nanoparticles. These nanoparticles encapsulate nucleic acids, protecting them from degradation and promoting their uptake by cells. The compound becomes protonated at physiological pH, forming an ammonium cation that interacts with the anionic nucleic acids. This interaction facilitates the delivery of the nucleic acids into the cytoplasm, where they can exert their intended effects.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)
  • [(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-octyldecanoate)

Uniqueness

3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) is unique due to its specific structure, which provides optimal properties for forming stable lipid nanoparticles. Its ability to encapsulate and protect nucleic acids makes it particularly valuable in the development of mRNA vaccines and other gene therapy applications.

Properties

CAS No.

917572-69-1

Molecular Formula

C34H69N3O3

Molecular Weight

567.9 g/mol

IUPAC Name

N-dodecyl-3-[[3-(dodecylamino)-3-oxopropyl]-(4-hydroxybutyl)amino]propanamide

InChI

InChI=1S/C34H69N3O3/c1-3-5-7-9-11-13-15-17-19-21-27-35-33(39)25-30-37(29-23-24-32-38)31-26-34(40)36-28-22-20-18-16-14-12-10-8-6-4-2/h38H,3-32H2,1-2H3,(H,35,39)(H,36,40)

InChI Key

BOBBSTWGFYKBMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCN(CCCCO)CCC(=O)NCCCCCCCCCCCC

Origin of Product

United States

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